Cas no 1805626-69-0 (Methyl 3-cyano-4-difluoromethoxy-5-(difluoromethyl)benzoate)

Methyl 3-cyano-4-difluoromethoxy-5-(difluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-cyano-4-difluoromethoxy-5-(difluoromethyl)benzoate
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- Inchi: 1S/C11H7F4NO3/c1-18-10(17)5-2-6(4-16)8(19-11(14)15)7(3-5)9(12)13/h2-3,9,11H,1H3
- InChI Key: ZCYFKXOQLZUHCV-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(=O)OC)C=C(C#N)C=1OC(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 368
- Topological Polar Surface Area: 59.3
- XLogP3: 3
Methyl 3-cyano-4-difluoromethoxy-5-(difluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015015118-500mg |
Methyl 3-cyano-4-difluoromethoxy-5-(difluoromethyl)benzoate |
1805626-69-0 | 97% | 500mg |
790.55 USD | 2021-06-18 | |
Alichem | A015015118-1g |
Methyl 3-cyano-4-difluoromethoxy-5-(difluoromethyl)benzoate |
1805626-69-0 | 97% | 1g |
1,460.20 USD | 2021-06-18 | |
Alichem | A015015118-250mg |
Methyl 3-cyano-4-difluoromethoxy-5-(difluoromethyl)benzoate |
1805626-69-0 | 97% | 250mg |
489.60 USD | 2021-06-18 |
Methyl 3-cyano-4-difluoromethoxy-5-(difluoromethyl)benzoate Related Literature
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
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2. Water
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
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Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
Additional information on Methyl 3-cyano-4-difluoromethoxy-5-(difluoromethyl)benzoate
Methyl 3-cyano-4-difluoromethoxy-5-(difluoromethyl)benzoate (CAS No. 1805626-69-0): A Comprehensive Overview
Methyl 3-cyano-4-difluoromethoxy-5-(difluoromethyl)benzoate, identified by its CAS number 1805626-69-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its unique structural features, exhibits a range of potential applications, particularly in the development of novel therapeutic agents. The presence of multiple fluorine atoms and cyano groups in its molecular structure imparts distinct chemical properties, making it a subject of intense research interest.
The molecular structure of Methyl 3-cyano-4-difluoromethoxy-5-(difluoromethyl)benzoate consists of a benzoate core substituted with a cyano group at the 3-position, a difluoromethoxy group at the 4-position, and a difluoromethyl group at the 5-position. This arrangement not only contributes to its high lipophilicity but also enhances its metabolic stability, which are critical factors in drug design. The compound's ability to interact with biological targets in a selective manner makes it a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing emphasis on the development of fluorinated compounds due to their enhanced binding affinity and metabolic resistance. The introduction of fluorine atoms into pharmaceutical molecules often leads to improved pharmacokinetic properties, including longer half-lives and reduced susceptibility to enzymatic degradation. Methyl 3-cyano-4-difluoromethoxy-5-(difluoromethyl)benzoate exemplifies this trend, as its fluorinated substituents are likely to contribute to these desirable characteristics.
One of the most compelling aspects of this compound is its potential role in the development of anti-inflammatory and anticancer agents. The cyano group, known for its ability to enhance binding interactions with biological targets, can significantly improve the efficacy of therapeutic molecules. Additionally, the difluoromethoxy and difluoromethyl groups are known to modulate receptor activity, making them valuable in designing drugs that target specific cellular pathways.
Recent studies have highlighted the importance of fluorinated benzoates in medicinal chemistry. For instance, researchers have demonstrated that compounds containing difluoromethoxy groups exhibit enhanced antitumor activity by inhibiting key enzymes involved in cancer cell proliferation. Similarly, benzoates with cyano substitutions have shown promise in reducing inflammation by modulating cytokine production. These findings suggest that Methyl 3-cyano-4-difluoromethoxy-5-(difluoromethyl)benzoate could serve as a valuable scaffold for developing novel therapeutic interventions.
The synthesis of Methyl 3-cyano-4-difluoromethoxy-5-(difluoromethyl)benzoate presents unique challenges due to the complexity of its molecular structure. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. Modern techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been instrumental in achieving these milestones. These advancements not only facilitate the production of the compound but also open up new avenues for further structural modifications.
In addition to its pharmaceutical applications, Methyl 3-cyano-4-difluoromethoxy-5-(difluoromethyl)benzoate has potential uses in materials science and agrochemicals. Its unique chemical properties make it an attractive candidate for developing advanced materials with tailored functionalities. For example, fluorinated benzoates can be used as intermediates in the synthesis of liquid crystals and organic semiconductors, which are essential components in electronic devices.
The safety profile of Methyl 3-cyano-4-difluoromethoxy-5-(difluoromethyl)benzoate is another critical aspect that warrants thorough investigation. While preliminary studies suggest that the compound is well-tolerated at moderate doses, further toxicological assessments are necessary to fully understand its potential risks and benefits. These studies will help ensure that any future applications involving this compound are both safe and effective.
In conclusion, Methyl 3-cyano-4-difluoromethoxy-5-(difluoromethyl)benzoate (CAS No. 1805626-69-0) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and agrochemicals. Its unique structural features and favorable chemical properties make it an attractive candidate for further research and development. As our understanding of fluorinated compounds continues to grow, it is likely that compounds like this will play an increasingly important role in addressing some of the most pressing challenges in medicine and technology.
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